TBAH Delivers High Rearrangement Yield Where Metal Carbonate Bases Fail
In the rearrangement of N-alkyl, N-(o- or p-nitrophenylsulfonamide)-α-amino esters, substituting a metal carbonate base with tetrabutylammonium hydroxide transforms the reaction outcome from low to high yield. Prolonged heating of substrate 2a with metal carbonates yields rearrangement product 4a in low yield, whereas using TBAH or Amberlite IRA-400 gives 4a in high yield [1]. This demonstrates that TBAH's strong organic-soluble basicity enables a transformation that conventional inorganic bases cannot efficiently facilitate in this system.
| Evidence Dimension | Rearrangement product yield (product 4a) |
|---|---|
| Target Compound Data | High yield |
| Comparator Or Baseline | Metal carbonate bases: low yield |
| Quantified Difference | Qualitative yield improvement from low to high |
| Conditions | Rearrangement of N-alkyl, N-(o- or p-nitrophenylsulfonamide)-α-amino esters under prolonged heating |
Why This Matters
For synthetic chemists optimizing amino ester rearrangements, TBAH is not interchangeable with cheaper metal carbonate bases—the yield differential necessitates TBAH procurement for this specific transformation.
- [1] ScienceDirect. (1999). A facile rearrangement of N-alkyl, N-(o- or p-nitrophenylsulfonamide)-α-amino esters. View Source
